Ethyl [4-(2-phenylpropan-2-yl)phenoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-(4-(2-PHENYLPROPAN-2-YL)PHENOXY)ACETATE is an organic compound with the molecular formula C19H22O3 . It is an ester, characterized by the presence of an ethyl group attached to the oxygen atom of the phenoxyacetic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-(2-PHENYLPROPAN-2-YL)PHENOXY)ACETATE typically involves the esterification of 2-(4-(2-phenylpropan-2-yl)phenoxy)acetic acid with ethanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of ETHYL 2-(4-(2-PHENYLPROPAN-2-YL)PHENOXY)ACETATE may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites, can also be employed to facilitate the esterification reaction .
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 2-(4-(2-PHENYLPROPAN-2-YL)PHENOXY)ACETATE undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: 2-(4-(2-phenylpropan-2-yl)phenoxy)acetic acid.
Reduction: 2-(4-(2-phenylpropan-2-yl)phenoxy)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
ETHYL 2-(4-(2-PHENYLPROPAN-2-YL)PHENOXY)ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of ETHYL 2-(4-(2-PHENYLPROPAN-2-YL)PHENOXY)ACETATE involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ETHYL 2-(4-(2-phenylpropan-2-yl)phenoxy)acetate: Similar in structure but with variations in the ester group.
2-(4-(2-phenylpropan-2-yl)phenoxy)acetic acid: The carboxylic acid counterpart of the ester.
2-(4-(2-phenylpropan-2-yl)phenoxy)ethanol: The alcohol derivative obtained from the reduction of the ester
Uniqueness
ETHYL 2-(4-(2-PHENYLPROPAN-2-YL)PHENOXY)ACETATE is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Eigenschaften
Molekularformel |
C19H22O3 |
---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
ethyl 2-[4-(2-phenylpropan-2-yl)phenoxy]acetate |
InChI |
InChI=1S/C19H22O3/c1-4-21-18(20)14-22-17-12-10-16(11-13-17)19(2,3)15-8-6-5-7-9-15/h5-13H,4,14H2,1-3H3 |
InChI-Schlüssel |
YQXHJMCQQYQWGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.